sodium;1-benzylaziridine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile typically involves the reaction of dimethylthiazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial metabolism. The compound’s structure allows it to bind to active sites, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile: shares structural similarities with other thiazole derivatives such as:
Uniqueness
The unique combination of the thiazole ring and nitrile group in 3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanenitrile imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry. Its versatility in undergoing various chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
sodium;1-benzylaziridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBUEBBXOPNHCR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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